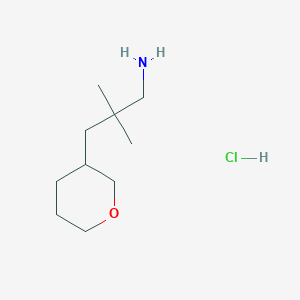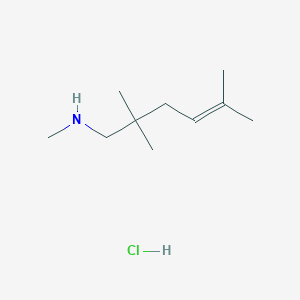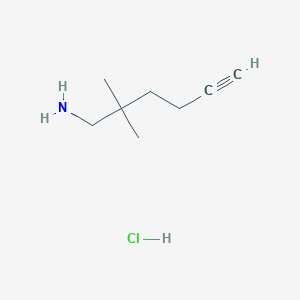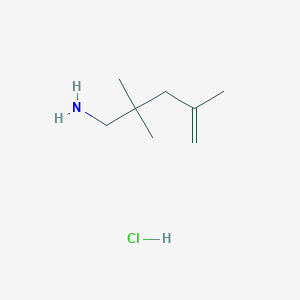![molecular formula C13H19NO B1485408 trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol CAS No. 2165903-40-0](/img/structure/B1485408.png)
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol: is a compound that can be utilized in the synthesis of enantiopure amines, which are crucial constituents in approximately 40% of all active pharmaceutical ingredients . These amines are used in drugs for treating conditions such as obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia . The compound’s structure allows for the creation of novel disubstituted 1-phenylpropan-2-amines, which are significant in the development of these medications.
Biocatalysis
The compound serves as a starting material for biocatalytic processes involving transaminases (TAs). TAs provide an environmentally friendly and economically viable method for producing pharmaceutically relevant chiral amines . The use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to synthesize novel amines with high conversion rates and enantiomeric excess .
Enantioselective Synthesis
In the field of asymmetric synthesis, trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol can be used to produce enantiomerically pure amines. These amines are essential for creating drugs with specific desired physiological effects, as the enantiomers of a drug can have different therapeutic outcomes .
Cognitive Function Improvement
Research suggests that derivatives of this compound may improve cognitive function in patients with multiple sclerosis . This application is particularly significant as it opens up potential new treatments for neurodegenerative diseases.
Resolving Agents
Chiral amines derived from this compound can act as resolving agents in the separation of enantiomers. This is a critical step in the production of enantiomerically pure substances, which is a requirement for many pharmaceutical applications .
Green Chemistry
The compound’s role in transaminase-mediated synthesis aligns with the principles of green chemistry. It offers a method to produce important amines without the need for metal complexes or chiral auxiliaries, which are often associated with environmental and safety concerns .
Industrial Scale Synthesis
On an industrial scale, the compound can be used to produce large quantities of chiral amines required for various pharmaceutical products. Its role in biocatalysis makes it suitable for large-scale production due to the potential for cost-effective and sustainable processes .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. They play a crucial role in amino acid metabolism and are often targeted in pharmaceutical research .
Mode of Action
Related compounds have been synthesized using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
It is known that transaminases, which are potential targets of this compound, are involved in various biochemical pathways, including amino acid metabolism .
Result of Action
It is known that transaminases, which are potential targets of this compound, play a crucial role in amino acid metabolism .
Propriétés
IUPAC Name |
(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJOXOXYCOBPN-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)

![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)




![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)